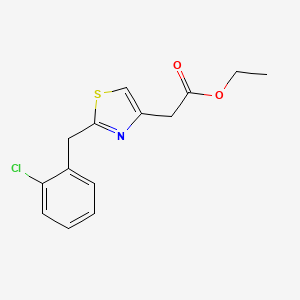Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate
CAS No.: 1506319-63-6
Cat. No.: VC2878726
Molecular Formula: C14H14ClNO2S
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1506319-63-6 |
|---|---|
| Molecular Formula | C14H14ClNO2S |
| Molecular Weight | 295.8 g/mol |
| IUPAC Name | ethyl 2-[2-[(2-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate |
| Standard InChI | InChI=1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 |
| Standard InChI Key | URKSTEXEIGCVFU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Identification
Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate features a thiazole core with specific functional groups in key positions. The compound contains a 2-chlorobenzyl moiety at the 2-position of the thiazole ring, and an ethyl acetate group connected through a methylene bridge at the 4-position. This structural arrangement creates a molecule with interesting chemical and potential pharmacological properties.
Structural Components
The compound can be broken down into several key structural components:
-
A thiazole heterocyclic core (five-membered ring containing nitrogen and sulfur)
-
A 2-chlorobenzyl substituent at the 2-position of the thiazole ring
-
A methylene bridge (-CH₂-) connecting the thiazole ring to an acetate group
-
An ethyl ester terminal group
Identification Parameters
While the search results don't provide specific identification data for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate, we can extrapolate from similar thiazole derivatives:
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₄ClNO₂S (estimated) |
| Molecular Weight | Approximately 295.78 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| IUPAC Name | Ethyl 2-[2-(2-chlorobenzyl)-1,3-thiazol-4-yl]acetate |
Synthesis Methodologies
Based on synthetic approaches for similar thiazole compounds documented in the search results, we can propose potential synthesis routes for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate.
Multi-Step Synthesis Approach
A potential synthetic pathway could follow the approach described in search result #1 for related compounds :
-
Start with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate as a building block
-
Activate the thiazole ring with appropriate reagents
-
Perform nucleophilic substitution with 2-chlorobenzyl chloride
This approach would likely involve:
-
Refluxing the starting material with suitable reagents
-
Adding a base such as lithium hydride to activate reactive positions
-
Conducting a nucleophilic substitution reaction with the 2-chlorobenzyl group
Microwave-Assisted Synthesis
Based on methodology reported for related thiazole derivatives, microwave-assisted synthesis could offer an efficient alternative :
-
Prepare a suitable bromo ester intermediate
-
React with appropriate thiourea derivatives under microwave conditions
-
Optimize reaction parameters including temperature, power, and duration
-
Purify to obtain the final product
This approach could potentially reduce reaction times and improve yields compared to conventional heating methods.
Alternative Synthetic Approach
Another potential synthesis route could involve :
-
Starting with ethyl acetoacetate
-
Performing an oximation reaction with nitrite under controlled conditions
-
Bromination of the intermediate
-
Cyclization with appropriate thiourea derivatives
-
Further functionalization to introduce the 2-chlorobenzyl group
Physicochemical Properties
While specific data on Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate is limited in the search results, we can infer likely properties based on similar thiazole derivatives.
Physical Properties
Spectroscopic Properties
Based on data for related compounds, Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate would likely show the following spectroscopic characteristics:
¹H NMR Spectroscopy
Expected key signals would include :
-
Aromatic protons from the 2-chlorobenzyl group at approximately δ 7.2-7.6 ppm
-
Thiazole ring proton at approximately δ 6.8-7.5 ppm
-
Methylene bridge protons at approximately δ 3.7-4.0 ppm
-
Ethyl ester CH₂ at approximately δ 4.0-4.2 ppm (quartet)
-
Ethyl ester CH₃ at approximately δ 1.2-1.3 ppm (triplet)
-
Benzylic CH₂ connecting to thiazole at approximately δ 4.2-4.5 ppm
¹³C NMR Spectroscopy
Expected key signals would include :
-
Carbonyl carbon at approximately δ 170-172 ppm
-
Thiazole ring carbons at approximately δ 150-170 ppm and δ 110-120 ppm
-
Aromatic carbons from the 2-chlorobenzyl group at approximately δ 125-140 ppm
-
Methylene bridge carbon at approximately δ 35-40 ppm
-
Ethyl ester CH₂ at approximately δ 60-61 ppm
-
Ethyl ester CH₃ at approximately δ 14-15 ppm
Comparative Analysis with Related Compounds
Structural Comparisons
Functional Group Modifications
Research on related compounds suggests several potential modifications that could be applied to Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate:
-
Reduction of the ester to an alcohol
-
Modification of the chlorine position on the benzyl group
-
Introduction of additional substituents on the benzyl ring
Future Research Directions
Several research avenues would be valuable for further exploring Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate:
-
Comprehensive synthesis optimization and full characterization
-
Evaluation of biological activities, particularly in areas where similar thiazole derivatives have shown promise
-
Investigation of structure-activity relationships through systematic modification of key structural features
-
Development of more efficient and environmentally friendly synthesis methods
-
Exploration of potential applications in materials science or as synthetic building blocks
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume